molecular formula C10H6Br2N2O2S B13733202 5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B13733202
M. Wt: 378.04 g/mol
InChI Key: SPEXCGVBDVZFJX-XVNBXDOJSA-N
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Description

5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a hydroxyl group, and a thioxoimidazolidinone moiety, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one typically involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 2-thioxoimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atoms or convert the thioxo group to a thiol group.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Thiol-containing compounds or debrominated products.

    Substitution: Amino or alkyl-substituted derivatives.

Scientific Research Applications

5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving protein misfolding and aggregation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the desuccinylation reaction of sirtuin 5, a nicotinamide adenine dinucleotide-dependent histone deacetylase enzyme. This inhibition can affect various biological processes, including gene expression, DNA repair, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzaldehyde: A precursor in the synthesis of 5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one.

    3-(3,5-Dibromo-4-hydroxybenzylidene)-5-iodo-1,3-dihydroindol-2-one: A related compound with similar structural features and biological activities.

Uniqueness

This compound is unique due to its combination of bromine atoms, hydroxyl group, and thioxoimidazolidinone moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H6Br2N2O2S

Molecular Weight

378.04 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H6Br2N2O2S/c11-5-1-4(2-6(12)8(5)15)3-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17)/b7-3+

InChI Key

SPEXCGVBDVZFJX-XVNBXDOJSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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